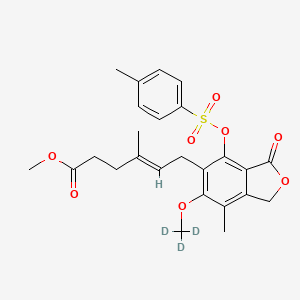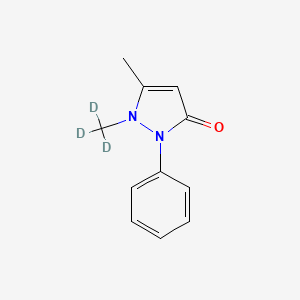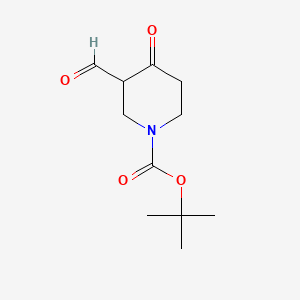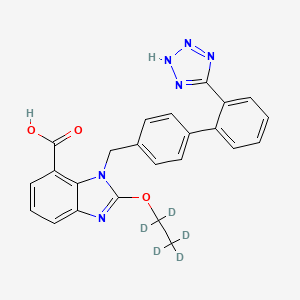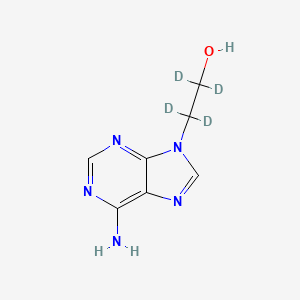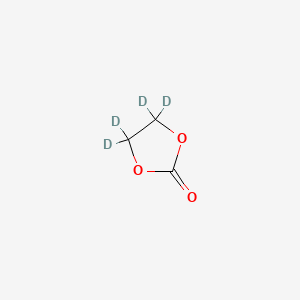![molecular formula C26H30N2O5 B562810 1-(2-Benzyloxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Benzyl Ester CAS No. 1356382-92-7](/img/structure/B562810.png)
1-(2-Benzyloxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Benzyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Benzyloxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Benzyl Ester is a complex organic compound with the molecular formula C26H30N2O5 and a molecular weight of 450.53 g/mol. This compound is primarily used as a building block in organic synthesis, making it valuable in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Benzyloxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Benzyl Ester involves multiple steps, typically starting with the preparation of the core octahydrocyclopenta[b]pyrrole structure. The key steps include:
Formation of the Octahydrocyclopenta[b]pyrrole Core: This step involves cyclization reactions under controlled conditions to form the core structure.
Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the amino group using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Coupling with Propionic Acid Derivative: The protected amino group is then coupled with a propionic acid derivative to introduce the 1-oxopropyl group.
Esterification: The final step involves esterification with benzyl alcohol to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common solvents used include chloroform, dichloromethane, dimethyl sulfoxide, and methanol.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Benzyloxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Benzyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxycarbonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
1-(2-Benzyloxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Benzyl Ester is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceutical Research: In the development of new drugs and therapeutic agents.
Biological Studies: As a probe or intermediate in biochemical assays and studies.
Mécanisme D'action
The mechanism of action of 1-(2-Benzyloxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Benzyl Ester involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amino acids, facilitating selective reactions at other functional groups. The compound’s structure allows it to participate in various biochemical pathways, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Benzyloxycarbonylamino-1-oxopropyl)cyclopentane-2-carboxylic Acid Benzyl Ester: Similar structure but with a cyclopentane ring instead of an octahydrocyclopenta[b]pyrrole ring.
1-(2-Benzyloxycarbonylamino-1-oxopropyl)cyclohexane-2-carboxylic Acid Benzyl Ester: Similar structure but with a cyclohexane ring.
Uniqueness
1-(2-Benzyloxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Benzyl Ester is unique due to its octahydrocyclopenta[b]pyrrole core, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications.
Propriétés
IUPAC Name |
benzyl (2S,3aS,6aS)-1-[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5/c1-18(27-26(31)33-17-20-11-6-3-7-12-20)24(29)28-22-14-8-13-21(22)15-23(28)25(30)32-16-19-9-4-2-5-10-19/h2-7,9-12,18,21-23H,8,13-17H2,1H3,(H,27,31)/t18-,21-,22-,23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGLITLMBXNLFN-QGQQZZQASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCC2CC1C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652458 |
Source


|
| Record name | Benzyl (2S,3aS,6aS)-1-[(2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356382-92-7 |
Source


|
| Record name | Benzyl (2S,3aS,6aS)-1-[(2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


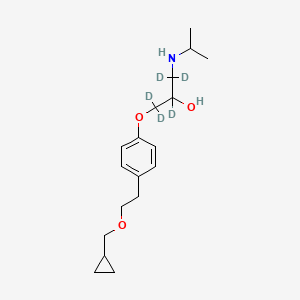
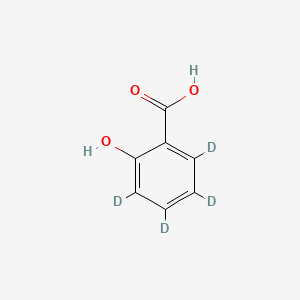

![1,1-Bis[2-(2-hydroxyethoxy)-3,5-di-tert-pentylphenyl]ethane](/img/structure/B562741.png)
